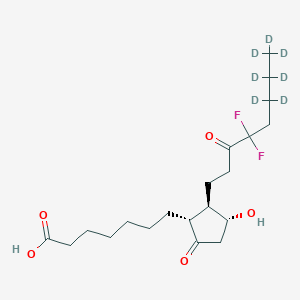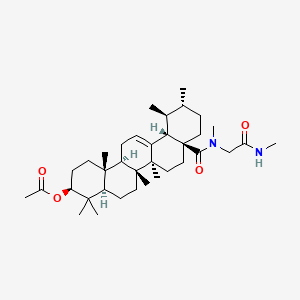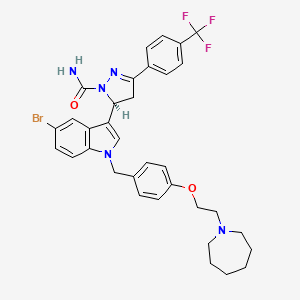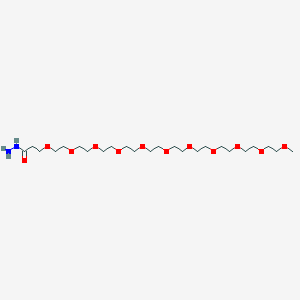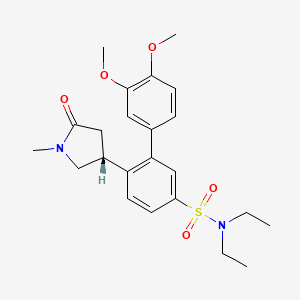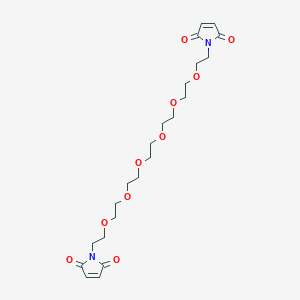
Mal-PEG6-mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG6-mal, also known as 1,1’- (3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl)bis(1H-pyrrole-2,5-dione), is a homobifunctional sulfhydryl-reactive crosslinker. This compound is primarily used for polypeptide or small molecule conjugation. It is characterized by its ability to form stable thioether bonds with sulfhydryl groups, making it a valuable tool in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG6-mal is synthesized through a series of chemical reactions involving polyethylene glycol and maleimide groups. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.
Coupling with Maleimide: The tosylated intermediate is then reacted with maleimide under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG6-mal primarily undergoes substitution reactions, specifically with sulfhydryl groups. The maleimide groups in this compound react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include thiol-containing compounds such as cysteine, glutathione, and other sulfhydryl-containing peptides and proteins.
Conditions: The reactions are typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. The temperature is usually maintained at room temperature to ensure optimal reaction rates.
Major Products Formed
The major products formed from reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and bioconjugation.
Applications De Recherche Scientifique
Mal-PEG6-mal has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions and enzyme activities.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications
Mécanisme D'action
Mal-PEG6-mal exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide groups in this compound react with thiol groups in target molecules, resulting in the formation of stable thioether linkages. This mechanism allows for the efficient conjugation of polypeptides, proteins, and other small molecules, enhancing their stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG6-Mal: A maleimide biotinylation linker that reacts with sulfhydryl groups to form thioether linkages.
Mal-PEG6-PFP: A compound that contains both maleimide and pentafluorophenyl groups, allowing for dual reactivity with thiol and amine groups.
Mal-NH-PEG6-NH-Mal: A homobifunctional PEG linker containing two maleimide groups, used for crosslinking biomolecules.
Uniqueness of Mal-PEG6-mal
This compound is unique due to its homobifunctional nature, allowing it to form stable thioether bonds with two sulfhydryl groups simultaneously. This property makes it particularly useful for creating stable conjugates in various biochemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C22H32N2O10 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H32N2O10/c25-19-1-2-20(26)23(19)5-7-29-9-11-31-13-15-33-17-18-34-16-14-32-12-10-30-8-6-24-21(27)3-4-22(24)28/h1-4H,5-18H2 |
Clé InChI |
GXEDYPGTUIAJRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


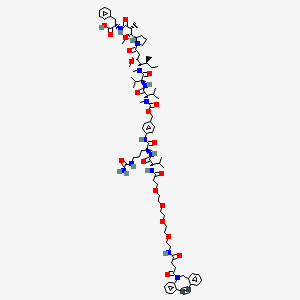
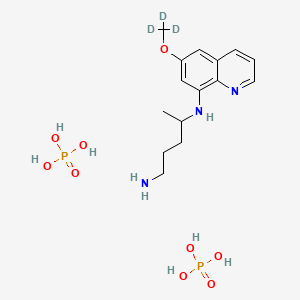
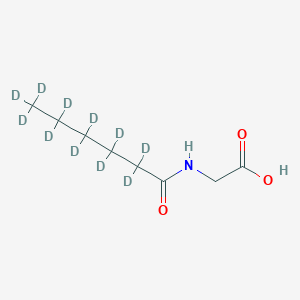
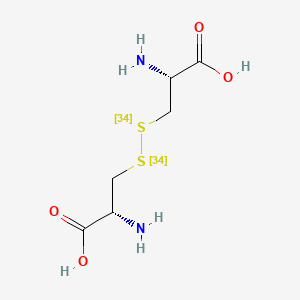
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
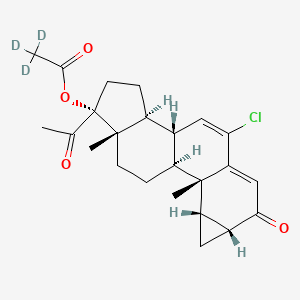
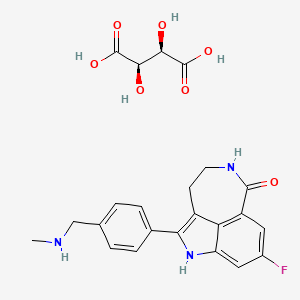
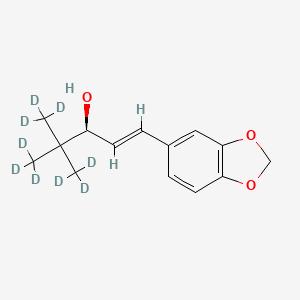
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
